Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
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Overview
Description
Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to a benzoate moiety, which is further substituted with a 2-(2,4-dihydroxyphenyl)-2-oxoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with propanol in the presence of a suitable catalyst. The intermediate product is then reacted with 2-(2,4-dihydroxyphenyl)-2-oxoethanol under controlled conditions to yield the final compound. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates and phenyl derivatives.
Scientific Research Applications
Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in oxidative stress pathways, modulating their activity.
Pathways Involved: It can influence the redox balance within cells, potentially leading to protective effects against oxidative damage.
Comparison with Similar Compounds
- Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
- Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
- Butyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
Uniqueness: Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is unique due to its specific propyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and butyl analogs. These differences can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-2-9-23-18(22)12-3-6-14(7-4-12)24-11-17(21)15-8-5-13(19)10-16(15)20/h3-8,10,19-20H,2,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANCYUHSWFKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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